molecular formula C13H14N2O3S B12266824 Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Cat. No.: B12266824
M. Wt: 278.33 g/mol
InChI Key: NLWRMXZMPLKRDM-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate typically involves the reaction of 2-mercapto-3-methylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form alcohols.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The sulfur atom in the compound can also form strong interactions with metal ions, which may contribute to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: Similar structure but with a phenyl group instead of a methyl group.

    Methyl 2-[(3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: Similar structure but with a methoxyphenyl group and a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the methyl group in the quinazolinone ring and the ethyl ester group may influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetate

InChI

InChI=1S/C13H14N2O3S/c1-3-18-11(16)8-19-13-14-10-7-5-4-6-9(10)12(17)15(13)2/h4-7H,3,8H2,1-2H3

InChI Key

NLWRMXZMPLKRDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C

Origin of Product

United States

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